molecular formula C16H15NO6 B1391777 Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate CAS No. 1221791-58-7

Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate

Cat. No.: B1391777
CAS No.: 1221791-58-7
M. Wt: 317.29 g/mol
InChI Key: WVMQJOCEAJWYGN-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzyloxy group, a methoxy group, and a nitro group attached to a benzene ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate typically involves multiple steps:

    Nitration: The starting material, 4-hydroxy-3-methoxybenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the benzene ring.

    Benzylation: The hydroxyl group at the 4-position is then protected by benzylation using benzyl chloride and a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 4-(benzyloxy)-3-methoxy-5-aminobenzenecarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or antimicrobial properties.

    Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the ester and benzyloxy groups can undergo hydrolysis and substitution reactions, respectively. These reactions can modulate the compound’s interaction with biological targets, such as enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxy-3-methoxy-5-nitrobenzenecarboxylate: Lacks the benzyloxy group, making it less hydrophobic.

    Methyl 4-(benzyloxy)-3-methoxybenzenecarboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.

    Methyl 4-(benzyloxy)-3-nitrobenzenecarboxylate: Lacks the methoxy group, affecting its electronic properties.

Uniqueness

Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzyloxy group enhances its hydrophobicity, while the nitro group provides a site for redox reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-methoxy-5-nitro-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-21-14-9-12(16(18)22-2)8-13(17(19)20)15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMQJOCEAJWYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229252
Record name Methyl 3-methoxy-5-nitro-4-(phenylmethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221791-58-7
Record name Methyl 3-methoxy-5-nitro-4-(phenylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methoxy-5-nitro-4-(phenylmethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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